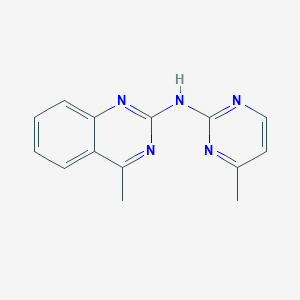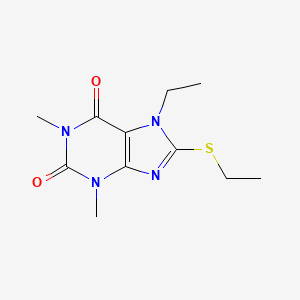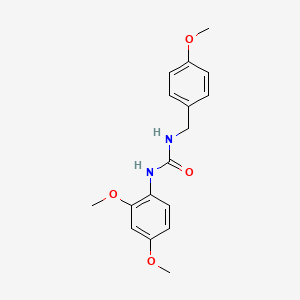
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea is not fully understood, but it has been suggested that the compound acts by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress. N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been shown to induce cell cycle arrest and apoptosis, which are processes that lead to the death of cancer cells. In inflammation studies, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to reduce the production of nitric oxide, prostaglandin E2, and cytokines such as IL-1β and TNF-α. In neurodegenerative disease research, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to reduce oxidative stress and neuroinflammation, which are processes that contribute to the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has several advantages as a research tool, including its ability to inhibit the activity of various enzymes and modulate signaling pathways involved in cell growth, inflammation, and oxidative stress. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea, including the development of more potent analogs with improved solubility and selectivity for specific targets. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea and to identify its molecular targets. Future research may also focus on the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea in other fields of medicine, such as cardiovascular disease and metabolic disorders.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxyaniline with 4-methoxybenzyl isocyanate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Inflammation studies have shown that N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. In neurodegenerative disease research, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)urea has been found to exhibit neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia, which are immune cells that play a role in neuroinflammation.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-13-6-4-12(5-7-13)11-18-17(20)19-15-9-8-14(22-2)10-16(15)23-3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXHTNWLHYYRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[3-(diethylamino)propyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5832248.png)
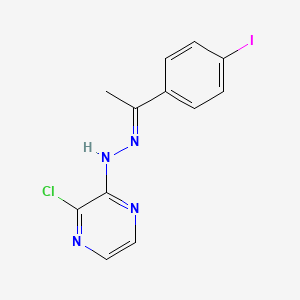
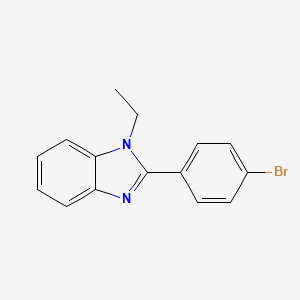
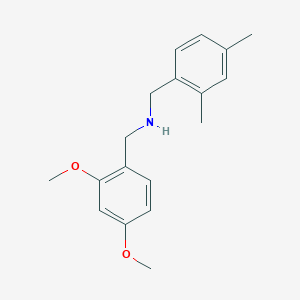
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5832277.png)

![3-phenyl-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B5832294.png)
![ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)
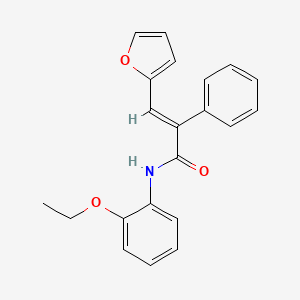
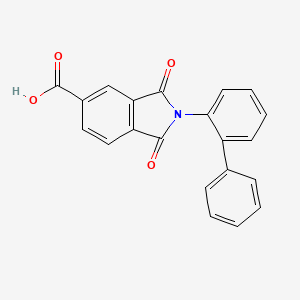
![1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5832325.png)
![3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5832338.png)
